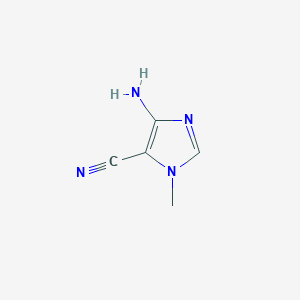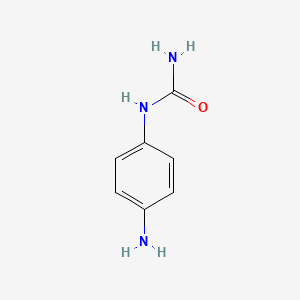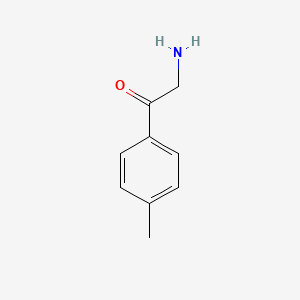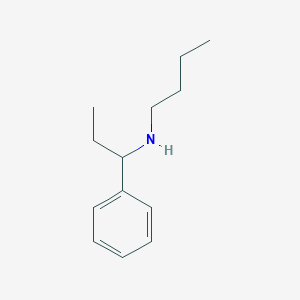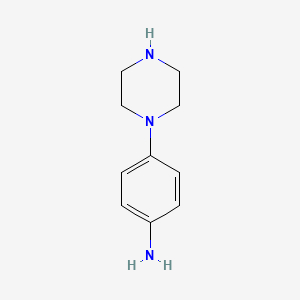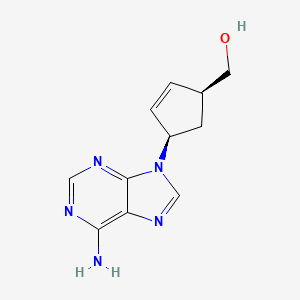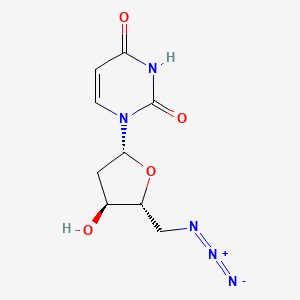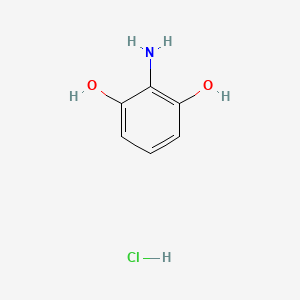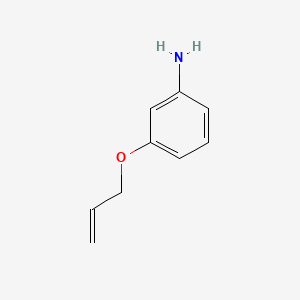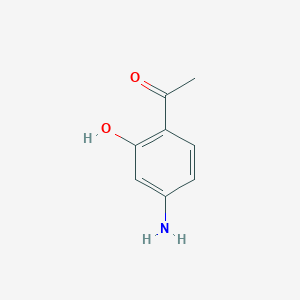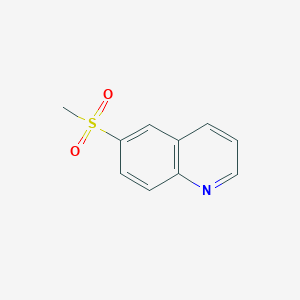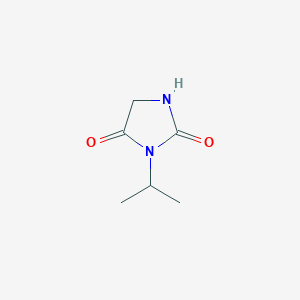
3-(propan-2-yl)imidazolidine-2,4-dione
概要
説明
3-(propan-2-yl)imidazolidine-2,4-dione is an organic compound belonging to the imidazolidine family. It is characterized by its molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: One of the common methods for synthesizing this compound involves the Knoevenagel condensation reaction.
Bucherer-Berg Synthesis: Another approach involves the Bucherer-Berg synthesis, which is modified with multi-component reactions to produce larger homologous molecules.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction can produce more reduced forms of the compound .
作用機序
Target of Action
Similar compounds have been known to target various cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause significant changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
生化学分析
Biochemical Properties
3-Isopropylimidazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . These interactions lead to changes in gene expression and modulation of metabolic pathways. Additionally, 3-Isopropylimidazolidine-2,4-dione can bind to proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of 3-Isopropylimidazolidine-2,4-dione on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving PPARγ activation . This activation leads to changes in gene expression that affect lipid metabolism, glucose uptake, and insulin sensitivity. Furthermore, 3-Isopropylimidazolidine-2,4-dione can modulate cellular metabolism by altering the activity of key metabolic enzymes . These effects are observed in various cell types, including adipocytes, hepatocytes, and muscle cells.
Molecular Mechanism
At the molecular level, 3-Isopropylimidazolidine-2,4-dione exerts its effects through several mechanisms. It binds to PPARγ, forming a complex with the retinoid X receptor (RXR), which then binds to specific DNA sequences to regulate gene transcription . This binding leads to the upregulation of genes involved in lipid storage and glucose metabolism. Additionally, 3-Isopropylimidazolidine-2,4-dione can inhibit or activate enzymes involved in oxidative stress responses, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isopropylimidazolidine-2,4-dione have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Isopropylimidazolidine-2,4-dione can have sustained effects on cellular functions, particularly in terms of gene expression and metabolic regulation . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Isopropylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been shown to improve insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, there may be toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Isopropylimidazolidine-2,4-dione is involved in several metabolic pathways, primarily those related to lipid and glucose metabolism . It interacts with enzymes such as PPARγ and RXR, which play crucial roles in regulating these pathways . The compound’s effects on metabolic flux and metabolite levels have been observed in various studies, indicating its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, 3-Isopropylimidazolidine-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 3-Isopropylimidazolidine-2,4-dione is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with nuclear receptors such as PPARγ and RXR . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its functional specificity .
科学的研究の応用
3-(propan-2-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticonvulsant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
類似化合物との比較
Thiazolidine-2,4-dione: Known for its hypoglycemic and antimicrobial activities.
Imidazole-Thiazolidine-2,4-dione Conjugates: These compounds exhibit significant anticancer properties.
Uniqueness: 3-(propan-2-yl)imidazolidine-2,4-dione stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .
特性
IUPAC Name |
3-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUINPKCHSKCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340850 | |
| Record name | 3-Isopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63637-90-1 | |
| Record name | 3-Isopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
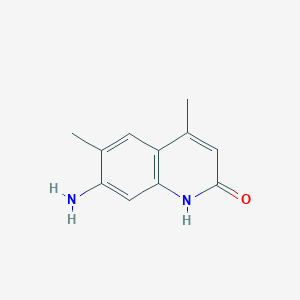

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)
